1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-
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Overview
Description
1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- is a heterocyclic compound that features an imidazole ring fused to an indole structure
Preparation Methods
The synthesis of 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- can be achieved through several synthetic routes. One efficient method involves the Rh(III)-catalyzed C–H allenylation/annulation starting from N-methoxycarbamoyl indoles and propargyl alcohols . This method offers high regioselectivity and atom economy, making it suitable for industrial production. Another approach involves the catalytic asymmetric intramolecular cascade imidization–nucleophilic addition–lactamization of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate, catalyzed by a chiral phosphoric acid .
Chemical Reactions Analysis
1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, with reagents such as halogens or alkylating agents.
Annulation: The compound can undergo annulation reactions, forming larger fused ring systems.
Scientific Research Applications
1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- can be compared with other similar compounds, such as:
Imidazo[1,5-a]indol-3-ones: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-a]indole derivatives: These compounds have a different fusion pattern of the imidazole and indole rings, leading to distinct chemical properties and biological activities.
Imidazo[1,5-a]pyridines: These compounds feature a pyridine ring instead of an indole ring, resulting in different reactivity and applications.
The uniqueness of 1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo- lies in its specific fusion of the imidazole and indole rings, which imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
820964-16-7 |
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Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenyl-1-sulfanylideneimidazo[1,5-a]indol-3-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-14-10-11-6-4-5-9-13(11)18(14)16(20)17(15)12-7-2-1-3-8-12/h1-10H |
InChI Key |
GVYNNIZTBBWWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=S |
Origin of Product |
United States |
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